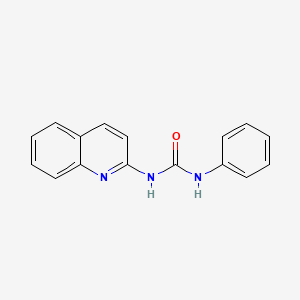

Urea, N-phenyl-N'-2-quinolinyl-

説明

Urea, N-phenyl-N'-2-quinolinyl- is a synthetic urea derivative featuring a phenyl group and a 2-quinolinyl moiety. Quinoline, a heterocyclic aromatic system, imparts unique electronic and steric properties, making this compound a promising candidate in medicinal chemistry. It has been explored for applications ranging from kinase inhibition to microtubule targeting, leveraging the quinolinyl group's ability to participate in π-π stacking and hydrogen bonding interactions within biological targets .

特性

CAS番号 |

68435-53-0 |

|---|---|

分子式 |

C16H13N3O |

分子量 |

263.29 g/mol |

IUPAC名 |

1-phenyl-3-quinolin-2-ylurea |

InChI |

InChI=1S/C16H13N3O/c20-16(17-13-7-2-1-3-8-13)19-15-11-10-12-6-4-5-9-14(12)18-15/h1-11H,(H2,17,18,19,20) |

InChIキー |

AQKFDYCJMPYKGG-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3C=C2 |

正規SMILES |

C1=CC=C(C=C1)NC(=O)NC2=NC3=CC=CC=C3C=C2 |

溶解性 |

0.2 [ug/mL] |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparisons with Similar Compounds

Antiproliferative Agents Targeting Microtubules

N-Phenyl-N'-(2-chloroethyl)urea derivatives (e.g., compounds 2a, 3a, 3b) mimic the trimethoxyphenyl moiety of combretastatin A-4 (CA-4). These derivatives inhibit β-tubulin polymerization by covalently binding to the colchicine site, arresting the cell cycle at G2/M phase with IC50 values in the micromolar range across multiple tumor cell lines .

Table 1: Antiproliferative Urea Derivatives

Kinase Inhibitors

N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}urea derivatives () selectively inhibit VEGFR-2 and PDGFRα tyrosine kinases, critical in angiogenesis. The 4-quinolyloxy group enhances solubility and target specificity compared to simpler aryl substituents. Similarly, N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives () inhibit KIT/PDGFRβ with sub-micromolar potency, showing preferential cytotoxicity toward cancer cells. The quinolinyl group in Urea, N-phenyl-N'-2-quinolinyl- may confer distinct selectivity profiles, as quinoline-based mTOR inhibitors (e.g., compound R32) exhibit IC50 values of 613 nM .

Table 2: Kinase-Targeting Urea Derivatives

Cytokinin-like Activity and Rooting Enhancement

Phenylurea-based cytokinins, such as N-phenyl-N'-(4-pyridyl)urea, exhibit high activity in plant cell division and betacyanin synthesis . The quinolinyl group’s bulkiness may reduce bioavailability in plants compared to smaller heterocycles like pyridyl or thiazolyl.

Conformational and Binding Studies

N-Phenyl-N'-cyclopentyl urea adopts both trans-trans and cis-trans conformations, with the latter stabilized by intramolecular hydrogen bonds .

Key Structure-Activity Relationships (SAR)

- Quinolinyl vs. Pyridyl/Chloroethyl: The quinolinyl group enhances aromatic stacking in kinase pockets but may reduce solubility compared to pyridyl or chloroethyl groups .

- Substituent Position: 2-Quinolinyl orientation optimizes planar interactions, whereas 4-quinolyloxy () improves solubility and kinase selectivity.

- Irreversible Binding: Chloroethyl derivatives () covalently modify β-tubulin, whereas quinolinyl derivatives likely act reversibly.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。